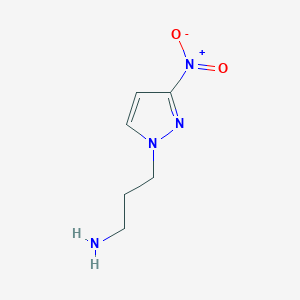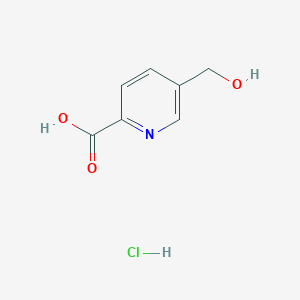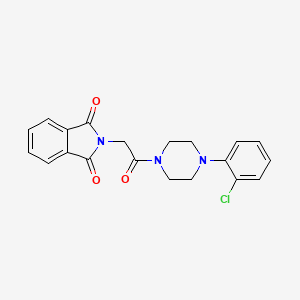
(3-Acetylphenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Acetylphenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate” is a chemical compound. However, there is limited information available about this specific compound12. It’s important to note that Sigma-Aldrich provides a similar product, “1-(3-ACETYLPHENYL)-3-(5-CHLORO-2-METHOXYPHENYL)UREA”, to early discovery researchers as part of a collection of rare and unique chemicals3.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “(3-Acetylphenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate”. However, there are related compounds such as “5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivatives” that have been synthesized and studied45.Molecular Structure Analysis
The molecular structure of “(3-Acetylphenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate” is not readily available. However, a similar compound, “5-Chloro-2-methoxyaniline”, has a molecular formula of C7H8ClNO6.Chemical Reactions Analysis
Specific chemical reactions involving “(3-Acetylphenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate” are not available in the literature.Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Acetylphenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate” are not readily available. However, a similar compound, “5-Chloro-2-methoxyaniline”, has a molecular weight of 157.60 g/mol6.Safety And Hazards
The safety and hazards associated with “(3-Acetylphenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate” are not known.
Zukünftige Richtungen
Given the limited information available on “(3-Acetylphenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate”, future research could focus on its synthesis, characterization, and potential applications. It could be interesting to explore its potential biological activities and pharmacological properties.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, further research and laboratory analysis would be required.
Eigenschaften
IUPAC Name |
(3-acetylphenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO5S/c1-10-7-15(21-3)16(9-14(10)17)23(19,20)22-13-6-4-5-12(8-13)11(2)18/h4-9H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQHHASGGXRYKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)OC2=CC=CC(=C2)C(=O)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Acetylphenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2354134.png)
![N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]benzenecarbohydrazide](/img/structure/B2354135.png)
![(3,3-Difluorocyclobutyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2354136.png)

![2-Chloro-N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]acetamide](/img/structure/B2354140.png)
![N-(1-cyanocyclopentyl)-2-{1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}acetamide](/img/structure/B2354141.png)


